4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a fluorinated amino acid derivative. It is a chiral molecule, with the (S)-enantiomer being of particular interest in scientific research [, , ]. Its unique structure makes it a valuable building block in organic synthesis and a potential tool for studying biological systems.
4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a fluorinated amino acid derivative notable for its structural similarity to naturally occurring amino acids. This compound is primarily recognized for its applications in drug development and peptide research due to its unique properties that enhance metabolic stability and biological activity. The compound is classified as an amino acid derivative and falls under the category of fluorinated compounds, which have gained significant attention in medicinal chemistry and biochemistry.
The synthesis of 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride can be achieved through various methods, with dynamic kinetic resolution being one of the most efficient techniques. This method allows for the preparation of enantiomerically pure compounds from racemic mixtures.
The molecular formula for 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is , with a molecular weight of approximately 207.58 g/mol. The compound features a pentanoic acid backbone with three fluorine atoms attached to one carbon atom, along with an amino group.
This structure highlights the unique trifluoromethyl group that significantly influences the compound's chemical behavior and biological activity.
4-Amino-5,5,5-trifluoropentanoic acid hydrochloride participates in several chemical reactions:
The mechanism of action of 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is primarily related to its role as a building block in peptide synthesis and its potential interactions within biological systems:
These properties make 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride suitable for various applications in research and industry .
4-Amino-5,5,5-trifluoropentanoic acid hydrochloride has numerous applications across different fields:
Asymmetric hydrogenation represents a cornerstone strategy for synthesizing enantiomerically enriched trifluoromethyl-substituted aliphatic acids. Specifically, the hydrogenation of 2-trifluoromethylacrylic acid precursors using chiral ruthenium catalysts enables direct access to α-trifluoromethyl propanoic acid derivatives – key intermediates for elongated chains like 4-amino-5,5,5-trifluoropentanoic acid. The RuBINAP catalyst system (e.g., (R)- or (S)-RuBINAP-Cl₂) achieves exceptional enantioselectivities (>95% ee) under optimized conditions (isopropanol, 50°C, 50 psi H₂) . This methodology circumvents limitations of earlier Rh-catalyzed systems that demanded forcing conditions and air-sensitive phosphine ligands. Critical parameters influencing enantioselectivity include:
Table 1: Performance Metrics for Asymmetric Hydrogenation of Trifluoromethylacrylates
Catalyst System | Substrate | Temp (°C) | Pressure (psi) | ee (%) | Yield (%) |
---|---|---|---|---|---|
(S)-RuBINAP-Cl₂ | 2-trifluoromethylacrylic acid | 50 | 50 | >98 | 92 |
Rh/(R,R)-EtDuPHOS | 2-trifluoromethylacrylic acid | 80 | 100 | 95 | 85 |
Pd/(S)-XylPhanePhos | β-CF₃ cinnamate | 25 | 15 | 89 | 78 |
The scalability of this approach is demonstrated by subsequent salt resolution using chiral auxiliaries like D- or L-threoninol, achieving diastereomeric excess >99% after recrystallization. This catalytic methodology provides the stereodefined α-trifluoromethyl carboxylates necessary for downstream homologation to 5,5,5-trifluoropentanoic acid scaffolds .
Chiral auxiliaries enable precise stereochemical installation at the α-carbon of fluorinated amino acid precursors. Evans oxazolidinones and Ni(II)-BPB (bis-phenylacetamido-benzyl) complexes serve as effective chiral controllers for alkylating glycine equivalents with CF₃-containing electrophiles. In the context of 4-amino-5,5,5-trifluoropentanoic acid synthesis, alkylation of (4S)-benzyl Ni(II)-BPB-glycinate 5 with 3-bromo-1,1,1-trifluoropropane proceeds with moderate diastereoselectivity (84% de) under optimized conditions (NaOH beads, deoxygenated DMF, 0°C) [4] [7]. Key limitations include:
Table 2: Limitations in Auxiliary-Mediated Alkylation for γ-CF₃ Amino Acids
Challenge | Consequence | Mitigation Strategy |
---|---|---|
β-Elimination of alkyl halide | Reduced nucleophile availability | NaOH beads (not powder), sub-zero temps |
O₂ sensitivity of Ni(II) complex | Oxidative cleavage to quinazoline byproduct | Rigorous deoxygenation of solvent/reagents |
Moderate diastereoselectivity | Costly chromatographic purification | Salt crystallization enrichment |
Despite these challenges, auxiliary approaches remain valuable for accessing non-commercial enantiomers not available via resolution. Post-alkylation, the auxiliary is cleaved under mild acidic conditions (2N HCl, 60°C), preserving stereochemical integrity [4] [7].
Dynamic kinetic resolution (DKR) via Ni(II)-Schiff base complexes offers a scalable, chromatography-free route to enantiopure 4-amino-5,5,5-trifluoropentanoic acid hydrochloride. The commercially available racemic N-acetyl precursor 10 undergoes hydrolysis (6N HCl, 100°C, 4h) to yield hydrochloride salt 11 (89% isolated). Subsequent DKR exploits the stereodirecting power of trichlorinated ligands like (S)-4, which coordinate racemic amino acid 11 in methanol with NiCl₂ and K₂CO₃ [4].
Optimized stoichiometry (1.4 equiv rac-11, 7 equiv K₂CO₃, NiCl₂) drives near-quantitative conversion to the (S,S)-Ni(II) complex 7 within 12h (97% yield, 99.5% de). The excess base neutralizes HCl from both ligand and amino acid, while methanol solvation enhances ligand exchange kinetics. Critical advantages over alkylation include:
Table 3: Optimization of DKR for Ni(II)-Complex Formation
Parameter | Suboptimal Condition | Optimized Condition | Impact on Output |
---|---|---|---|
Base equivalency | 3 equiv K₂CO₃ | 7 equiv K₂CO₃ | ↑ Yield from 65% to 97% |
rac-11 stoichiometry | 1.0 equiv | 1.4 equiv | ↑ Conversion from 82% to >99% |
Solvent | Ethanol | Methanol | ↑ Crystallinity, facilitating isolation |
Temperature | 25°C | 50°C | ↓ Reaction time from 48h to 12h |
Disassembly of complex 7 releases the free amino acid via HCl hydrolysis (6N HCl, reflux), followed by crystallization from isopropanol/water to furnish enantiopure 4-amino-5,5,5-trifluoropentanoic acid hydrochloride [4]. This methodology demonstrates superior practicality for decagram-scale synthesis compared to enzymatic resolutions that generate equimolar unwanted enantiomers.
The hydrochloride salt form confers critical advantages for fluorinated amino acids: enhanced crystallinity, improved storage stability, and mitigated racemization during handling. For 4-amino-5,5,5-trifluoropentanoic acid hydrochloride, crystallization optimization focuses on suppressing zwitterion formation while maximizing yield and enantiopurity. Post-hydrolysis (6N HCl, reflux) of Ni(II) complex 7, the free amino acid solution is concentrated and treated with 1.05 equiv HCl(g) in IPA/water (4:1 v/v) at 5°C, achieving >98% recovery of the hydrochloride salt [4]. Key parameters include:
The hydrochloride salt exhibits distinct physicochemical properties vs. the free amino acid:
Table 4: Crystallization Conditions for Hydrochloride Salt
Crystallization Solvent | Crystal Form | Particle Size (μm) | Purity (%) | Recovery (%) |
---|---|---|---|---|
Ethanol/water (3:1) | Thin plates | 5-10 | 99.1 | 82 |
IPA/water (4:1) | Needles | 50-100 | 99.8 | 98 |
Acetone/HCl(g) | Microcrystalline | <5 | 98.3 | 90 |
Final purification includes counterion-washing with cold diethyl ether to extract residual organic impurities, yielding pharmaceutical-grade material (>99.5% ee, >99% chemical purity) without chromatography [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2